molecular formula C14H13N3O5 B4027659 2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide

2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B4027659
M. Wt: 303.27 g/mol
InChI Key: FFYBPCNVYYXCTE-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide is an organic compound with the molecular formula C14H13N3O5 It is a benzamide derivative that features both methoxy and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 5-nitro-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions are generally mild, and the product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-N-(3-nitropyridin-2-yl)benzamide
  • 2,6-dimethoxy-N-(4-nitropyridin-2-yl)benzamide
  • 2,6-dimethoxy-N-(5-chloropyridin-2-yl)benzamide

Uniqueness

2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and biological activity. The presence of both methoxy and nitro groups also provides a unique combination of electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-dimethoxy-N-(5-nitropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-10-4-3-5-11(22-2)13(10)14(18)16-12-7-6-9(8-15-12)17(19)20/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYBPCNVYYXCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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